molecular formula C11H7FO B1447399 4-Fluoronaphthalene-2-carboxaldehyde CAS No. 1261783-61-2

4-Fluoronaphthalene-2-carboxaldehyde

Cat. No. B1447399
M. Wt: 174.17 g/mol
InChI Key: GIIQDMXDMSDXAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoronaphthalene-2-carboxaldehyde is a research chemical . It has a CAS number of 1261783-61-2 .


Molecular Structure Analysis

The molecular formula of 4-Fluoronaphthalene-2-carboxaldehyde is C11H7FO . Its molecular weight is 174.17 . More detailed structural information, such as NMR, HPLC, LC-MS, UPLC, can be found on certain databases .

Scientific Research Applications

  • Fluorescence-Based Protein Detection : A related compound, 3-(4-carboxybenzoyl)quinoline-2-carboxaldehyde (CBQCA), has been used as a sensitive fluorogenic reagent for protein detection in solution. It is highly sensitive with a broad dynamic range, capable of detecting from 10 ng to 150 micrograms of protein (You, Haugland, & Ryan, 1997).

  • Transition Metal Ion Complexes : New complexes of 2-hydroxynaphthalene-1-carboxaldehyde with transition metal ions have been described, with applications in chemistry and materials science (Mostafa, 1998).

  • Enantioselective Sensing of Chiral Carboxylic Acids : A derivative, 1,8-diacridylnaphthalene, has been used for enantioselective sensing of a wide variety of chiral carboxylic acids including amino acids, indicating potential in stereochemical analysis (Mei & Wolf, 2004).

  • Fungal Metabolism Studies : Research on the metabolism of 1-fluoronaphthalene by Cunninghamella elegans provides insights into microbial processing of such compounds, which is relevant for environmental and pharmaceutical studies (Cerniglia, Miller, Yang, & Freeman, 1984).

  • Mediated Electrolysis in Organic Chemistry : In organic synthesis, mediated electrolysis has been used to convert 2-methyl and 2-benzylnaphthalenes into carboxaldehyde or ketone derivatives, demonstrating the versatility of naphthalene derivatives in chemical transformations (Utley & Rozenberg, 2003).

  • Investigation of Aromatic Nucleophilic Substitution Reactions : The mechanism of aromatic nucleophilic substitution reactions involving various fluoro-naphthaldehyde compounds, including 4-fluoro-1-naphthaldehyde and 4-fluoro-2-naphthaldehyde, has been investigated using DFT calculations, highlighting the influence of solvents and formyl groups on these reactions (Singh, 2020).

  • Biomembrane Chromophores for Cellular Imaging : Amino(oligo)thiophene carboxaldehydes, related to naphthalene carboxaldehydes, have been used to create environmentally sensitive hemicyanine dyes for cellular imaging, offering applications in biological and medical research (Yan, Xie, Wei, & Loew, 2008).

properties

IUPAC Name

4-fluoronaphthalene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FO/c12-11-6-8(7-13)5-9-3-1-2-4-10(9)11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIIQDMXDMSDXAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoronaphthalene-2-carboxaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoronaphthalene-2-carboxaldehyde
Reactant of Route 2
Reactant of Route 2
4-Fluoronaphthalene-2-carboxaldehyde
Reactant of Route 3
Reactant of Route 3
4-Fluoronaphthalene-2-carboxaldehyde
Reactant of Route 4
Reactant of Route 4
4-Fluoronaphthalene-2-carboxaldehyde
Reactant of Route 5
Reactant of Route 5
4-Fluoronaphthalene-2-carboxaldehyde
Reactant of Route 6
Reactant of Route 6
4-Fluoronaphthalene-2-carboxaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.